molecular formula C17H27BrClNO B1441041 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1220027-53-1

3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride

Cat. No.: B1441041
CAS No.: 1220027-53-1
M. Wt: 376.8 g/mol
InChI Key: WTHNXFXWIVAFHP-UHFFFAOYSA-N
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Description

“3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C17H27BrClNO . It is used in pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group attached to a bromide substituent . The parent hydrocarbon chain for this molecule will be the 7 membered ring .


Chemical Reactions Analysis

Reactions at the benzylic position can be either SN1 or SN2 . The specific chemical reactions involving this compound are not detailed in the available resources.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 376.75938 . Other physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Chemical Analysis and Pharmaceutical Applications

  • Fexofenadine Hydrochloride Analysis : Fexofenadine hydrochloride, a second-generation histamine H1-receptor antagonist in the piperidine class, is chemically related to 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride. Research on bromating agents for determining this compound in pharmaceutical forms highlights its importance in the analysis of allergy and urticaria treatments (Raghu, Cs, & Yogeshkumar, 2018).

Polymer Chemistry

  • Copolymerization with Styrene : Research has been conducted on the copolymerization of related phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates with styrene, demonstrating potential applications in polymer chemistry. The study involves piperidine catalyzed Knoevenagel condensation, relevant to compounds like this compound (Kharas et al., 2016).

Medicinal Chemistry and Drug Synthesis

  • Piperidine Derivatives Synthesis : Studies have explored the synthesis of novel piperidine derivatives, indicating the significance of such compounds in medicinal chemistry and drug development. This includes research on the synthesis of cis-3,4-disubstituted piperidines, which has implications for compounds like this compound (Mollet et al., 2011).

Properties

IUPAC Name

3-[2-(4-bromo-2-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.ClH/c1-17(2,3)15-11-14(18)6-7-16(15)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHNXFXWIVAFHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Br)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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